Product packaging for Bis[m-nitrophenyl]ether(Cat. No.:CAS No. 38490-83-4)

Bis[m-nitrophenyl]ether

Cat. No.: B12459426
CAS No.: 38490-83-4
M. Wt: 260.20 g/mol
InChI Key: QYBOKWQLGVZMHF-UHFFFAOYSA-N
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Description

Bis[m-nitrophenyl]ether is a high-purity nitroaromatic ether compound of significant interest in chemical research and development. This compound features an ether linkage connecting two meta-substituted nitrobenzene rings, a structure that lends itself to diverse applications in synthetic and materials chemistry. Researchers utilize this and structurally similar nitrophenyl ethers as building blocks or intermediates in the synthesis of more complex molecules, including polymers and functional materials. While specific mechanistic studies for this exact isomer are less commonly documented in the available literature compared to its para-substituted analogue (Bis(p-nitrophenyl) ether ), its core structure is indicative of potential utility in studies of electron-transfer processes and as a model compound in reaction kinetics, particularly in micellar-catalyzed hydrolysis environments where such nitroaromatics are often employed . The meta-position of the nitro groups influences the compound's electronic properties and steric configuration, which can be a critical variable in materials science research for tuning the properties of resulting polymers or small molecules. This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all chemicals using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O5 B12459426 Bis[m-nitrophenyl]ether CAS No. 38490-83-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38490-83-4

Molecular Formula

C12H8N2O5

Molecular Weight

260.20 g/mol

IUPAC Name

1-nitro-3-(3-nitrophenoxy)benzene

InChI

InChI=1S/C12H8N2O5/c15-13(16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(17)18/h1-8H

InChI Key

QYBOKWQLGVZMHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Elucidation of Reactivity Patterns and Transformation Mechanisms of Bis M Nitrophenyl Ether

Chemical Transformations of the Nitro Groups

The two nitro groups on the Bis[m-nitrophenyl]ether molecule are the primary sites of chemical reactivity, undergoing reduction to various nitrogen-containing functionalities and potentially serving as leaving groups in substitution reactions.

Reduction Reactions to Amino, Azoxy, and Azo Derivatives

The reduction of the nitro groups in this compound can lead to a variety of products depending on the reagents and reaction conditions employed. This transformation is a cornerstone in the synthesis of aromatic amines and related compounds. jsynthchem.com

Complete reduction of both nitro groups yields Bis[m-aminophenyl]ether. This is a vital transformation as aromatic amines are crucial precursors for dyes, polymers, and pharmaceuticals. jsynthchem.com A wide array of reducing agents can accomplish this, from classic methods like the use of metals (such as iron, tin, or zinc) in acidic media to catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel. masterorganicchemistry.com Modern methods offer high chemoselectivity, allowing for the reduction of nitro groups in the presence of other sensitive functional groups. acs.orgorganic-chemistry.org For instance, systems like sodium borohydride (B1222165) in the presence of transition metal complexes or metal-free approaches using reagents like tetrahydroxydiboron (B82485) have been developed for efficient and selective nitro group reduction. jsynthchem.comorganic-chemistry.org

Partial reduction under specific, controlled conditions can lead to intermediates where the nitrogen atoms are in different oxidation states. When aromatic nitro compounds are treated with certain reducing agents, coupling products can be formed. For example, reduction with metal hydrides like lithium aluminium hydride or zinc metal with sodium hydroxide (B78521) can lead to the formation of azo compounds, which contain an -N=N- linkage. wikipedia.org

Under milder or different conditions, azoxy derivatives, containing an -N=N(O)- linkage, can be formed as intermediates between the nitro and azo states. The selective synthesis of these compounds often involves careful control of the reducing agent and reaction environment.

Table 1: Summary of Potential Reduction Products of this compound

Product NameStructureReagent ExamplesGeneral Conditions
Bis[m-aminophenyl]etherTwo -NH₂ groupsFe/HCl, Sn/HCl, H₂/Pd, Pt, or Ni, NaBH₄/Ni(PPh₃)₄ jsynthchem.commasterorganicchemistry.comAcidic or neutral, catalytic hydrogenation
Bis[m-(azoxy)phenyl]etherOne -N=N(O)- linkage between ringsControlled reduction, e.g., with specific metal hydridesMilder reducing conditions
Bis[m-(azo)phenyl]etherOne -N=N- linkage between ringsLiAlH₄, Zn/NaOH wikipedia.orgStrong reducing agents, often in basic media

Mechanistic Studies of Nitro Group Displacement

The nitro group, particularly when positioned on an electron-deficient aromatic ring, can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.gov In this compound, the strong electron-withdrawing nature of the nitro groups and the ether linkage makes the aromatic rings susceptible to attack by strong nucleophiles.

The established mechanism for SNAr reactions is a two-step addition-elimination process. wikipedia.orglibretexts.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the nitro group. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily disrupted.

Elimination of the Leaving Group: The aromaticity is restored as the leaving group (in this case, the nitrite (B80452) ion, NO₂⁻) is expelled.

The rate of this reaction is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex. The presence of multiple nitro groups enhances the electrophilicity of the ring and stabilizes the intermediate, thereby facilitating the displacement. wikipedia.org While the nitro group is a powerful activating group for nucleophilic substitution, its leaving group ability is significant, especially in highly activated systems. nih.govacs.org

Aromatic Substitution Chemistry of this compound

The substitution pattern of this compound dictates its reactivity towards both nucleophilic and electrophilic reagents. The interplay between the electron-withdrawing nitro groups and the electron-donating ether oxygen determines the outcome of these reactions.

Nucleophilic Aromatic Substitution Investigations

The aromatic rings of this compound are activated towards nucleophilic aromatic substitution (SNAr). The two nitro groups strongly withdraw electron density from the rings, making them electron-poor and thus susceptible to attack by nucleophiles. wikipedia.orglibretexts.org

The position of nucleophilic attack is directed by the substituents. In an SNAr reaction, the nucleophile typically attacks a carbon atom bearing a leaving group. While the nitro groups themselves can be displaced (as discussed in 3.1.2), other leaving groups (like halogens, if present) would be readily displaced. The activating effect of the nitro groups is most pronounced when they are positioned ortho or para to the site of nucleophilic attack, as this allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com In this compound, the positions ortho and para to each nitro group are activated. For example, the carbon at the 4-position (para to one nitro group and ortho to the ether linkage) and the 2-position (ortho to a nitro group) would be highly activated towards nucleophilic attack if a suitable leaving group were present at those positions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

Position of Leaving GroupActivating GroupsPotential NucleophilesExpected Product Type
C4 or C6-NO₂ (ortho/para)RO⁻ (alkoxides), RNH₂ (amines), RS⁻ (thiolates)Substituted diaryl ether
C2-NO₂ (ortho)RO⁻ (alkoxides), RNH₂ (amines), RS⁻ (thiolates)Substituted diaryl ether

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) on this compound is expected to be extremely difficult. The reaction involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. wikipedia.org However, the two nitro groups are powerful deactivating groups; they strongly withdraw electron density from the aromatic rings through both inductive and resonance effects, making the rings highly electron-deficient and thus much less reactive towards electrophiles than benzene. youtube.commasterorganicchemistry.comquora.com

The ether oxygen atom is an activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons via resonance. wikipedia.org However, this activating effect is overwhelmingly counteracted by the two deactivating nitro groups. Therefore, the net effect is strong deactivation of both aromatic rings. wikipedia.org

If an electrophilic substitution reaction were forced to occur under harsh conditions, the directing effects of the substituents would determine the position of the incoming electrophile.

Nitro Groups (-NO₂): These are strong deactivators and meta-directors. libretexts.orgsavemyexams.com

Ether Group (-OAr): This is an activator and an ortho-, para-director.

In this compound, the positions on each ring are influenced as follows:

Positions 2 and 6: Ortho to the ether (activating) and ortho to a nitro group (deactivating).

Position 4: Para to the ether (activating) and ortho to a nitro group (deactivating).

Position 5: Meta to the ether (deactivating) and meta to a nitro group (least deactivated).

Rearrangement Reactions Involving this compound Derivatives

While this compound itself is not prone to rearrangement, its derivatives, particularly those formed from the reduction of the nitro groups, could potentially undergo such reactions.

A key derivative is Bis[m-aminophenyl]ether, formed by the complete reduction of the nitro groups. Further reactions could lead to species that undergo rearrangement. For instance, if one of the amino groups were converted to a hydroxylamine (B1172632) derivative (Ar-NH-OH), it could be susceptible to the Bamberger rearrangement . This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wikipedia.orgscribd.com The mechanism proceeds through the formation of a nitrenium ion intermediate, which is then attacked by water. wikipedia.orgbeilstein-journals.org In the case of a hydroxylamine derived from Bis[m-aminophenyl]ether, acid treatment could potentially lead to the introduction of a hydroxyl group onto one of the aromatic rings, para to the nitrogen atom.

Other rearrangements, such as the Hofmann, Curtius, or Beckmann rearrangements, typically involve specific functional groups (amides, acyl azides, or oximes, respectively) that could be synthesized from the amino or nitro derivatives of this compound. byjus.com For example, conversion of a derivative to an oxime followed by treatment with acid could initiate a Beckmann rearrangement. However, there are no specific literature reports detailing these rearrangements for derivatives of this compound itself. Any such transformation would be a hypothetical application of these well-known organic reactions to a suitable derivative.

Theoretical and Computational Chemistry of Bis M Nitrophenyl Ether

Molecular Dynamics Simulations for Structural Dynamics

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. This provides insight into the structural dynamics and thermodynamic properties of a substance in its condensed phases (liquid or solid).

MD simulations on 2-nitrophenyl octyl ether (NPOE), a related nitrophenyl ether, have been performed to understand its properties as a pure liquid and at interfaces. nih.govresearchgate.net In these simulations, the interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of every atom. From these trajectories, a wealth of information can be extracted.

Thermodynamic properties such as mass density and enthalpy of vaporization, as well as dynamic properties like viscosity and self-diffusion coefficients, can be calculated and compared with experimental data to validate the chosen force field. researchgate.net Furthermore, MD simulations provide a detailed picture of the liquid's structure through tools like atomic radial distribution functions, which describe the probability of finding one atom at a certain distance from another. For nitrophenyl ethers, this can reveal how the polar nitro groups and the ether linkage influence the local ordering of molecules in the liquid state. researchgate.net

Table 2: Comparison of calculated thermodynamic properties from MD simulations with experimental data for Nitrobenzene (B124822), a component structure of nitrophenyl ethers, demonstrating the accuracy of the simulation approach. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Theory

The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular interactions. ias.ac.inrsc.org Understanding these interactions is central to crystal engineering, which aims to design solids with specific properties. Theoretical chemistry offers powerful tools to analyze and quantify the forces responsible for crystal packing.

A primary tool for this analysis is the Hirshfeld surface . nih.gov This surface is a unique way of partitioning the crystal space, defining the region where the electron distribution of a single molecule is dominant. By mapping properties onto this surface, one can visualize and quantify intermolecular contacts. A map of the normalized contact distance (dnorm) is particularly useful, as it highlights close intermolecular contacts with red spots, which indicate interactions that are shorter than the sum of the van der Waals radii. mdpi.com

To complement the geometric analysis of the Hirshfeld surface, energy framework analysis can be performed. This method uses DFT calculations on pairs of molecules from the crystal structure to compute the interaction energies (electrostatic, dispersion, repulsion, and total). mdpi.com The results are visualized as cylinders connecting the centers of mass of interacting molecules, where the thickness of the cylinder is proportional to the strength of the interaction energy. This provides an intuitive and quantitative picture of the energetic architecture of the crystal, highlighting the most significant interactions that stabilize the 3D structure. semanticscholar.org

Table 3: Representative intermolecular contact contributions derived from a Hirshfeld surface analysis of a related nitrophenyl-containing compound, illustrating the quantitative breakdown of interactions in the crystal structure. nih.gov

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights:

No specific experimental Infrared (IR) or Raman spectroscopy data detailing the vibrational frequencies of functional groups for Bis[m-nitrophenyl]ether was found. General principles of vibrational spectroscopy for ethers and nitro compounds are known, but specific, research-backed data for this particular molecule is not available.

Given the explicit instructions to generate "thorough, informative, and scientifically accurate content" and to "strictly adhere to the provided outline," the absence of foundational experimental data for this compound makes it impossible to fulfill the request without resorting to speculation or including data for incorrect compounds. To maintain scientific integrity and adhere to the user's constraints, the article cannot be generated at this time.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent parts: the nitro (NO₂) groups, the aromatic rings, and the diaryl ether linkage (C-O-C).

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
NO₂ Asymmetric Stretch1530-1520Strong
Aromatic C=C Stretch1600-1450Medium
NO₂ Symmetric Stretch1355-1340Strong
C-O-C Asymmetric Stretch~1250Strong
C-O-C Symmetric Stretch~1040Strong

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly effective for observing symmetric vibrations and vibrations of non-polar functional groups. For this compound, Raman spectroscopy is highly useful for confirming the presence and substitution pattern of the nitroaromatic system.

Studies on related nitrophenol isomers offer insight into the expected Raman shifts. For m-nitrophenol, characteristic peaks are observed at 1268 cm⁻¹ and 1343 cm⁻¹. nist.gov The latter is attributed to the asymmetric stretching vibration of the nitro group. Research on other isomers, such as 4-nitrophenol, identifies a strong NO₂ symmetric stretch around 1342 cm⁻¹ and an aromatic ring stretch at 1596 cm⁻¹. nist.gov These findings suggest that the Raman spectrum of this compound would prominently feature bands related to the symmetric vibrations of the nitro groups and the aromatic ring breathing modes, which are often strong in Raman scattering. nist.gov

Vibrational ModeExpected Raman Shift (cm⁻¹)Relevance
Aromatic Ring Stretch~1596Confirms the phenyl ring structure. nist.gov
NO₂ Asymmetric/Symmetric Stretch~1343Key indicator for the nitro functional group. nist.govnist.gov
C-H Deformation~1268Characteristic of the m-substituted phenyl ring. nist.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₁₂H₈N₂O₅), the exact molecular weight is 260.04 g/mol .

In electron ionization mass spectrometry (EI-MS), aromatic ethers are known to produce a prominent molecular ion peak ([M]⁺•) due to the stability of the aromatic system. The fragmentation of diaryl ethers is characterized by several key pathways. The primary fragmentation involves the cleavage of the C-O ether bonds. Other significant fragmentations include the loss of the nitro group (NO₂) or nitric oxide (NO).

The expected fragmentation pattern for this compound includes:

Molecular Ion ([M]⁺•): A strong peak at m/z 260.

Loss of NO₂: A fragment at m/z 214, corresponding to the [M - NO₂]⁺ ion.

Loss of a Nitrophenoxy Radical: Cleavage of a C-O bond results in a nitrophenyl cation at m/z 122 ([C₆H₄NO₂]⁺).

Loss of a Nitrophenyl Radical: Cleavage can also form a nitrophenoxy cation at m/z 138 ([C₆H₄NO₂O]⁺).

Loss of NO: A fragment corresponding to [M - NO]⁺ at m/z 230.

m/z ValueProposed Fragment IonFragmentation Pathway
260[C₁₂H₈N₂O₅]⁺•Molecular Ion (M⁺•)
230[C₁₂H₈NO₄]⁺•Loss of •NO
214[C₁₂H₈NO₃]⁺Loss of •NO₂
138[C₆H₄NO₂O]⁺Cleavage of C-O bond
122[C₆H₄NO₂]⁺Cleavage of C-O bond

Thermal Analysis Techniques in Understanding Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of materials, including phase transitions and decomposition. While specific DSC and TGA data for this compound are not widely published, analysis of its structural isomer, Bis[p-nitrophenyl]ether, provides valuable insights.

Bis[p-nitrophenyl]ether has a well-defined melting point in the range of 140-145 °C. nist.gov A DSC thermogram would show this as a sharp endothermic peak. Furthermore, heat capacity measurements for the para-isomer from the National Institute of Standards and Technology (NIST) database reveal an unusual trend: the heat capacity reaches a minimum at approximately 72 °C (345 K) before rising significantly as it approaches the melting point. This behavior suggests a potential solid-state phase transition or other structural rearrangement occurring before melting, which would be observable as a subtle endothermic event in a high-resolution DSC analysis.

TGA analysis would determine the thermal stability and decomposition profile. For nitroaromatic compounds, decomposition often occurs at elevated temperatures and is characterized by a significant loss of mass corresponding to the release of nitrogen oxides (NOx) and other volatile fragments.

Thermal PropertyTechniqueObservation (Based on Bis[p-nitrophenyl]ether)
Melting PointDSCExpected as a sharp endothermic peak; ~140-145 °C for the para-isomer. nist.gov
Phase TransitionDSCA potential solid-state transition may be observed below the melting point.
DecompositionTGASignificant mass loss at elevated temperatures, characteristic of nitroaromatic compounds.

Applications of Bis M Nitrophenyl Ether in Specialized Chemical Contexts

Role as a Precursor in Polymer Science and Materials Chemistry

The dinitro functionality of Bis[m-nitrophenyl]ether allows it to serve as a monomer in polymerization reactions, leading to the formation of high-performance polymers.

Synthesis of High-Performance Polyethers and Polyethersulfones

This compound is a key building block in the synthesis of poly(arylene ether)s, a class of high-performance polymers known for their excellent thermal and mechanical properties. researchgate.net These polymers are typically synthesized through nucleophilic aromatic substitution reactions where the nitro groups of this compound are displaced by bisphenoxide salts at elevated temperatures. researchgate.net

A significant application is in the synthesis of polyethersulfones (PES). researchgate.net PES is a thermoplastic polymer with high strength, stability, and chemical resistance, making it suitable for various demanding applications. nih.govrsc.org The synthesis of PES can involve the interfacial polycondensation of a bisphenol, such as bisphenol-A, with a bis(nitrophenyl) compound, including isomers like bis(m-nitrophenyl) sulfone. researchgate.net The resulting sulfonated polyethersulfones (SPES) can be tailored to enhance properties like hydrophilicity for specific membrane applications. science.gov

Polymer TypeMonomersKey Properties of Resulting Polymer
Poly(arylene ether)sThis compound, Aromatic bisphenolsHigh thermal stability, Excellent mechanical properties researchgate.net
Polyethersulfones (PES)Bisphenol-A, Bis(m-nitrophenyl) sulfoneHigh strength, Thermal and chemical resistance, Hydrolytic stability researchgate.netnih.govrsc.org

Contribution to Supramolecular Assemblies and Organic Frameworks

The rigid structure and potential for intermolecular interactions make this compound and its derivatives interesting components in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, constructed from metal ions or clusters coordinated to organic ligands. nih.govresearchgate.net While direct use of this compound as a primary ligand is not extensively documented, its derivatives containing coordinating groups like imidazoles can be employed. For instance, 4,4′-Bis(imidazolyl)diphenyl ether has been used to construct Co(II) metal-organic frameworks with photocatalytic properties. researchgate.net The tailored design of organic ligands derived from related ether structures allows for the creation of MOFs with specific functionalities and applications, such as in catalysis and sensing. nih.govrsc.org

Utility as a Reagent in Organic Synthesis

Beyond polymer science, this compound and its analogs serve as valuable reagents in various organic synthesis applications.

Derivatization Reagent for Analytical Chemistry Applications

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by techniques like chromatography. greyhoundchrom.comsigmaaldrich.com This process can enhance volatility, improve thermal stability, and increase detector response. sigmaaldrich.comgcms.czresearchgate.net While this compound itself is not a common derivatizing agent, related nitrophenyl compounds are utilized. For example, p-nitrophenol-containing reagents have been used for the derivatization of amines and peptides for analysis by capillary electrophoresis with electrochemical detection. nih.gov The introduction of a nitrophenyl group can create a chromophore, facilitating UV-visible detection in high-performance liquid chromatography (HPLC). sdiarticle4.comlibretexts.org

Analytical TechniquePurpose of DerivatizationExample Reagent Class
Gas Chromatography (GC)Increase volatility, Improve thermal stability, Enhance detector response sigmaaldrich.comgcms.czresearchgate.netSilylating, Acylating, and Alkylating agents nih.gov
High-Performance Liquid Chromatography (HPLC)Add a chromophore for UV-visible detection, Add a fluorophore for fluorescence detection sdiarticle4.comNitrophenyl-containing reagents nih.gov
Capillary Electrophoresis (CE)Enable electrochemical detection of analytes like amino acids and peptides nih.govp-nitrophenol-2,5-dihydroxyphenylacetate bis-tetrahydropyranyl ether (NDTE) nih.gov

Building Block for Complex Molecule Construction (e.g., Peptide Esters)

The chemical structure of this compound and related compounds makes them useful as building blocks in the synthesis of more complex molecules. In peptide synthesis, p-nitrophenyl esters are employed as activated esters for the formation of peptide bonds. researchgate.net This method allows for the controlled polymerization of peptides to create sequential polypeptides. researchgate.net While not directly this compound, the underlying principle of using nitrophenyl groups to activate carboxylic acids for amide bond formation is a key concept in peptide chemistry. nih.gov Furthermore, bis(o-nitrophenyl) carbonate has been used as a safe alternative to phosgene (B1210022) in the synthesis of bis-ureas. mdpi.com The sequential addition of amines to this reagent allows for the directional synthesis of complex urea (B33335) derivatives. mdpi.com

Advanced Functional Materials Development (Focus on its Role, not Properties)

The incorporation of this compound and its derivatives into materials can impart specific functionalities. The development of advanced functional materials often relies on the precise arrangement of molecular components to achieve desired optical, electronic, or mechanical properties. ethz.ch For example, the synthesis of novel diphenyl ether-based bis-heterocycles can lead to hybrid molecules with potential applications in drug discovery. nih.gov The ether linkage provides a flexible spacer between functional heterocyclic units. In the realm of polyimides, which are known for their exceptional thermal and chemical stability, monomers derived from diphenyl ether structures are used in their synthesis through methods like Diels-Alder polymerization. researchgate.net The resulting materials find use in high-performance coatings, adhesives, and composites. researchgate.net

Potential in Nonlinear Optical (NLO) Materials Research

Organic molecules with significant nonlinear optical (NLO) properties are at the forefront of materials science, with potential applications in optical data storage, image processing, and optical switching. nih.gov The NLO response in organic materials is often associated with the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. researchgate.net

This compound possesses key structural features that suggest its potential as an NLO material. The nitro groups (-NO2) are strong electron-withdrawing groups, while the ether linkage (-O-) can act as a weak electron-donating group, and the phenyl rings provide a π-conjugated system. byjus.comreddit.com The meta-substitution pattern influences the molecular symmetry and the dipole moment, which are critical factors in determining second-order NLO activity. While materials for second-harmonic generation (SHG) ideally have a non-centrosymmetric structure, the specific arrangement of the nitro groups in the meta position could lead to a molecular geometry conducive to NLO effects. researchgate.net

Theoretical studies on related nitrophenyl derivatives have shown that the presence of nitro groups significantly enhances the hyperpolarizability of the molecules. researchgate.net The delocalization of π-electrons across the aromatic rings, influenced by the push-pull nature of the ether and nitro groups, is expected to result in a significant NLO response.

Table 1: Theoretical NLO Properties of Related Nitroaromatic Compounds

CompoundFirst Hyperpolarizability (β) (esu)Second Hyperpolarizability (γ) (esu)
Nitrobenzene (B124822)1.9 x 10⁻³⁰6.8 x 10⁻³⁶
p-Nitroaniline34.5 x 10⁻³⁰14.7 x 10⁻³⁶
m-Nitroaniline4.9 x 10⁻³⁰8.2 x 10⁻³⁶

Exploration in Molecular Electronic Device Fabrication

The field of molecular electronics aims to use individual molecules or nanoscale assemblies of molecules as active components in electronic circuits. Aromatic ethers are a class of compounds that have been considered for such applications due to their stability and the potential to control their electronic properties through chemical modification. libretexts.org The structure of this compound, with its two phenyl rings linked by an ether oxygen, provides a basic framework for a molecular wire.

The electronic properties of aromatic ethers are influenced by the conjugation of the oxygen lone pair electrons with the aromatic system. libretexts.org The presence of strong electron-withdrawing nitro groups in this compound would significantly modify its electronic characteristics, likely lowering the energy levels of the frontier molecular orbitals (HOMO and LUMO). This tuning of orbital energies is a key aspect of designing molecules for electronic applications, as it determines the energy barriers for charge injection and transport.

While specific studies on the use of this compound in molecular electronic devices are limited, research on other nitroaromatic compounds has demonstrated their potential as components in molecular rectifiers and switches. The inherent asymmetry and polarizability introduced by the nitro groups could be exploited in the design of such devices.

Chemo-sensing and Selective Binding Agent Research

The development of chemical sensors for the selective detection of specific analytes is a critical area of research with applications in environmental monitoring, security, and biomedical diagnostics. Nitroaromatic compounds have been investigated as components of chemo-sensors, particularly for the detection of electron-rich species or anions. rsc.orgosti.gov The electron-deficient nature of the nitrophenyl rings in this compound makes them potential sites for interaction with electron-donating analytes.

Fluorescence-based sensing is a common modality where the binding of an analyte to a sensor molecule modulates its fluorescence emission. nih.gov While this compound itself is not inherently fluorescent, it could be incorporated into larger fluorescent systems where its binding to an analyte would perturb the electronic structure of the fluorophore, leading to a detectable change in fluorescence. For example, triphenylene (B110318) derivatives have been shown to act as potent chemosensors for nitroaromatic explosives through fluorescence quenching. rsc.org

Table 2: Potential Analyte Interactions with this compound

Analyte TypePotential Interaction Mechanism
Electron-rich aromatic compoundsπ-π stacking interactions with the electron-deficient nitrophenyl rings.
AnionsElectrostatic interactions with the partial positive charges on the aromatic rings induced by the nitro groups.
Hydrogen bond donorsHydrogen bonding with the ether oxygen atom.

Environmental Transformation and Degradation Pathways of Bis M Nitrophenyl Ether

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment, such as sunlight (photolysis) and water (hydrolysis).

Photolytic Pathways and Mechanisms

There is no specific information available in the reviewed scientific literature regarding the photolytic degradation pathways and mechanisms of Bis[m-nitrophenyl]ether. Studies on other nitrodiphenyl ethers suggest that photolysis can occur, sometimes involving the cleavage of the ether linkage or the reduction of the nitro group, but these findings cannot be directly extrapolated to the m,m'-isomer without specific experimental data.

Chemical Hydrolysis and Redox Transformations

Detailed studies on the chemical hydrolysis and redox transformations of this compound under typical environmental conditions are not available in the current body of scientific literature. While some dinitrophenyl ethers can undergo hydrolysis, nitroaromatic compounds are often resistant to this process under environmental conditions. Specific rates and transformation products for this compound have not been documented.

Biotransformation Processes in Environmental Systems

Biotransformation is the chemical alteration of a substance within a living organism or by microorganisms.

Microbial Degradation Studies and Metabolic Insights

No specific microbial degradation studies have been published that focus on this compound. Research on other diphenyl ether herbicides and nitroaromatic compounds indicates that microorganisms can play a role in their degradation, often initiating the process by reducing the nitro groups to amino groups. However, the specific microorganisms and metabolic pathways involved in the breakdown of this compound have not been identified.

Identification of Degradation Products and Intermediates

Consistent with the lack of degradation studies, there is no information available identifying the degradation products and intermediates resulting from the abiotic or biotic transformation of this compound.

Environmental Monitoring Methodologies and Analytical Strategies for Trace Analysis

No standardized or widely accepted environmental monitoring methodologies specifically designed for the trace analysis of this compound in various environmental matrices (e.g., water, soil, air) have been reported in the scientific literature. While general analytical techniques for nitroaromatic compounds exist, specific methods validated for this compound are not documented.

Emerging Research Frontiers and Future Prospects for Bis M Nitrophenyl Ether Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of diaryl ethers, including Bis[m-nitrophenyl]ether, is undergoing a significant transformation driven by the principles of green chemistry. Traditional methods, such as the Ullmann condensation, often require harsh reaction conditions, stoichiometric amounts of copper catalysts, and high boiling point solvents, leading to considerable waste and energy consumption. nih.govresearchgate.net Modern research frontiers are focused on developing methodologies that are not only efficient but also environmentally benign.

A key area of development is the use of advanced catalytic systems. Nano-catalysts, for instance, offer high surface area and reactivity, enabling reactions under milder conditions. nih.gov Copper and palladium-based nanocatalysts have been shown to be effective for C–O cross-coupling reactions, which are central to diaryl ether synthesis. nih.govacs.org Furthermore, the design of air-stable, soluble, and recyclable catalysts minimizes waste and improves process economics. researchgate.net

Another major thrust is the reduction or elimination of hazardous organic solvents. Research into solvent-free reaction conditions and the use of greener solvents like water or ionic liquids is gaining traction. nih.govresearchgate.net Phase-transfer catalysis (PTC) represents a particularly promising sustainable approach. PTC facilitates the reaction between reactants in different immiscible phases (e.g., aqueous and organic), often eliminating the need for anhydrous conditions and expensive, hazardous solvents, while increasing reaction rates and yields. crdeepjournal.orgslideshare.net These catalytic systems can be applied to nucleophilic aromatic substitution reactions, a viable pathway for synthesizing nitrated diaryl ethers.

Table 1: Comparison of Synthetic Methodologies for Diaryl Ethers
MethodologyKey FeaturesSustainability AdvantagesRelevant Research Focus
Traditional Ullmann ReactionHigh temperatures (>200 °C), stoichiometric copper, polar aprotic solvents.Low; generates significant waste, high energy input.Baseline for improvement. nih.govresearchgate.net
Nano-CatalysisHigh surface area catalysts (e.g., CuO, Pd NPs), milder conditions.Higher efficiency, potential for catalyst recycling, lower energy use.Development of magnetically separable or polymer-supported nanocatalysts. nih.gov
Phase-Transfer Catalysis (PTC)Use of catalysts (e.g., quaternary ammonium (B1175870) salts) to bridge immiscible phases.Eliminates need for anhydrous/hazardous solvents, uses aqueous phases.Application in nucleophilic aromatic substitution for nitro-aryl compounds. crdeepjournal.orgresearchgate.net
Green Solvents / Solvent-FreeReactions conducted in water, ionic liquids, or without any solvent.Drastic reduction in volatile organic compound (VOC) waste.Coupling green solvents with efficient, low-loading catalytic systems. nih.gov

Exploration of Unconventional Reactivity and Catalytic Roles

Beyond its synthesis, the inherent reactivity of the this compound structure is a frontier for exploration. The strong electron-withdrawing nature of the two nitro groups significantly influences the electron density of the aromatic rings, opening avenues for unconventional chemical transformations. mdpi.com

One of the most promising areas is photochemistry. Research on related n-alkyl 3-nitrophenyl ethers has demonstrated that these molecules can be activated by UV light. researchgate.net Laser flash photolysis studies have shown that irradiation can promote the molecule to an excited triplet state. In the presence of amines, this can lead to a single electron transfer (SET) mechanism, initiating photoreduction or photosubstitution reactions. researchgate.netkyushu-u.ac.jp This light-induced reactivity is unconventional compared to standard ground-state reactions and offers potential for creating novel chemical bonds and functional materials under specific, controlled conditions. The study of this compound under similar photolytic conditions could reveal unique pathways for functionalization or degradation.

Furthermore, the nitro group itself can serve as a reactive handle. It can be reduced to other functional groups, such as amines or hydroxylamines, drastically altering the electronic properties and subsequent reactivity of the molecule. This transformation is central to its application in bioreductive systems. While this compound is not typically viewed as a catalyst itself, its derivatives could act as precursors for ligands in asymmetric catalysis, where the diaryl ether scaffold can provide a rigid, chiral environment. nih.gov The atropisomerism of certain diaryl ethers, where rotation around the C-O bond is hindered, is a property that has been largely overlooked but holds significant potential in the development of new chiral catalysts. nih.gov

Table 2: Unconventional Reactivity Pathways for Nitrophenyl Ethers
Reaction TypeActivation MethodKey Intermediates/ProcessPotential Application
Photoreduction/PhotosubstitutionUV IrradiationExcited triplet state, single electron transfer (SET) with nucleophiles (e.g., amines). researchgate.netkyushu-u.ac.jpLight-controlled synthesis, photolithography, development of photoresponsive materials.
Nitro Group ReductionChemical or Enzymatic ReductantsFormation of nitroso, hydroxylamine (B1172632), and amine derivatives. mdpi.commdpi.comSynthesis of novel monomers for polymers, bioreductive drug delivery.
Atroposelective Catalysis(As a precursor) Chiral Catalyst InteractionStabilization of one rotational isomer (atropisomer) over another. nih.govDevelopment of novel chiral ligands and catalysts for asymmetric synthesis.

Advancements in In Silico Modeling for Predictive Chemistry

Computational chemistry, or in silico modeling, has become an indispensable tool for accelerating research and gaining deep mechanistic insights, and its application to this compound and related compounds is a burgeoning frontier. These methods allow for the prediction of molecular properties, reaction pathways, and intermolecular interactions, saving significant time and resources compared to purely experimental approaches.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations can predict optimized geometries, molecular orbital energies (HOMO-LUMO gaps), and molecular electrostatic potential (MEP) maps. niscpr.res.inmdpi.com This information is crucial for understanding the molecule's intrinsic reactivity, stability, and potential sites for nucleophilic or electrophilic attack. niscpr.res.in

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD studies on related nitrophenyl ethers have been used to calculate bulk thermodynamic and dynamic properties, such as density, viscosity, and self-diffusion coefficients, which are in good agreement with experimental data. nih.govresearchgate.net These simulations can also model how the molecule interacts with solvents or other species, revealing details about solvation mechanisms. nih.govresearchgate.net

A particularly advanced application is the use of computational models to predict complex properties. For instance, Hirshfeld surface analysis, which is derived from crystal structure data, can be used to understand and quantify intermolecular interactions within a solid. researchgate.netnih.gov This has been applied to highly nitrated diphenyl ethers to correlate their crystal structures with their energetic properties, providing a more accurate predictive model than older methods based solely on molecular structure. researchgate.netnih.gov Such predictive models are invaluable for designing new molecules with tailored properties.

Table 3: In Silico Modeling Techniques and Their Applications
TechniquePredicted PropertiesSignificance for this compound
Density Functional Theory (DFT)Optimized geometry, HOMO-LUMO energy gap, electrostatic potential, charge distribution. niscpr.res.inmdpi.comPredicts chemical reactivity, stability, and sites of interaction.
Molecular Dynamics (MD)Thermodynamic properties (density, enthalpy), dynamic properties (viscosity, diffusion), solvation shells. nih.govresearchgate.netSimulates behavior in bulk and in solution, understanding interactions with the environment.
Hirshfeld Surface AnalysisQuantification of intermolecular contacts (e.g., O···O, H···H) in a crystal lattice. researchgate.netnih.govCorrelates solid-state structure with macroscopic properties (e.g., stability, sensitivity).
Quantitative Structure-Activity Relationship (QSAR)Predicts biological activity or other properties based on molecular descriptors.(Potential application) Screening for desired properties in derivative libraries. researchgate.net

Interdisciplinary Research Synergies with Materials Science and Environmental Chemistry

The unique structure of this compound, featuring a semi-flexible ether linkage and reactive nitro groups, makes it a molecule of interest at the intersection of materials science and environmental chemistry.

Materials Science: In materials science, the diaryl ether motif is a key component in high-performance polymers. Aromatic polyethers are known for their excellent thermal and mechanical properties. researchgate.net Research on the closely related bis(m-nitrophenyl) sulfone has shown its utility as a monomer in the synthesis of polyethersulfones via nucleophilic aromatic substitution. researchgate.net The nitro groups in such a monomer are activated leaving groups, facilitating polymerization with bisphenoxide salts. researchgate.net By analogy, this compound could serve as a monomer for novel polyethers. The reduction of the nitro groups to amino groups post-polymerization would yield polyetheramines, a class of polymers with applications in epoxy resins, coatings, and adhesives. Furthermore, the diphenyl ether core is being used as a scaffold to synthesize complex bis-heterocycles for potential applications in drug discovery and functional materials. nih.gov

Environmental Chemistry: From an environmental perspective, the reactivity of the nitroaromatic group is being harnessed for beneficial applications. A key challenge in cancer therapy is targeting hypoxic (low-oxygen) tumor cells, which are resistant to conventional treatments. The nitro group can be selectively reduced by nitroreductase enzymes that are overexpressed in these hypoxic environments. mdpi.comresearchgate.net This bioreductive activation mechanism is being exploited to design hypoxia-activated prodrugs (HAPs). mdpi.com In such a system, a nitrophenyl group acts as a "trigger," which, upon reduction, initiates a fragmentation process that releases a potent cytotoxic agent specifically within the tumor, minimizing damage to healthy, oxygenated tissue. researchgate.net While this compound itself is not a drug, its fundamental chemistry is central to the design of these advanced therapeutic systems. Additionally, nitrophenol derivatives, which are related degradation products or precursors, are known environmental pollutants, and research into their detection and remediation, for instance through advanced oxidation processes, is an active area of environmental chemistry. mdpi.com

Table 4: Interdisciplinary Applications and Research Synergies
FieldApplication/SynergyMechanism/RationaleResearch Direction
Materials ScienceMonomer for high-performance polymers (e.g., polyethers, polyetheramines). researchgate.netresearchgate.netNitro groups act as activated leaving groups for nucleophilic aromatic substitution polymerization.Synthesis and characterization of novel polymers derived from this compound.
Medicinal Chemistry / MaterialsScaffold for complex bioactive molecules and functional materials. nih.govThe diaryl ether core provides a specific spatial arrangement for attaching other functional groups.Creation of libraries of diphenyl ether-based heterocycles for screening.
Environmental/Medicinal ChemistryTrigger for Hypoxia-Activated Prodrugs (HAPs). mdpi.comresearchgate.netSelective enzymatic reduction of the nitro group in low-oxygen environments to release a therapeutic agent.Design of novel bioreductive linkers based on the nitrophenyl ether structure.
Environmental ChemistryRemediation of related pollutants.Study of degradation pathways of nitrophenolic compounds via advanced oxidation or bioreduction. mdpi.comDevelopment of catalysts and methods for breaking down recalcitrant nitroaromatic compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for obtaining high-purity Bis[m-nitrophenyl]ether?

  • Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution using m-nitrophenol and a halogenated aromatic precursor (e.g., m-nitrochlorobenzene). A critical factor is the use of absorptive catalysts with high surface areas (1–1000 m²/g), such as activated alumina or zeolites, to enhance reaction efficiency. Reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) at 120–150°C for 12–24 hours yield higher purity. Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the ether linkage and nitro group positions (e.g., aromatic proton splitting patterns).
  • FT-IR : Identification of nitro (C-NO₂ stretching at ~1520 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups.
  • Mass Spectrometry (EI-MS) : For molecular ion ([M]⁺) verification and fragmentation pattern analysis.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, with decomposition typically observed above 250°C .

Advanced Research Questions

Q. How do the electron-withdrawing nitro groups influence the reactivity of this compound in cross-coupling or coordination chemistry?

  • Methodological Answer : The meta-nitro groups reduce electron density on the aromatic rings, making the ether a weaker Lewis base. This electronic effect can be quantified via Hammett substituent constants (σₘ ≈ 0.71), which predict reactivity in Suzuki-Miyaura couplings or Ullmann reactions. Computational methods (DFT) further validate charge distribution, guiding ligand design for transition-metal complexes (e.g., Cu(II) or Zn(II)) .

Q. What strategies are employed to study the coordination behavior of this compound with transition metals?

  • Methodological Answer :

  • Synthesis of Metal Complexes : React this compound with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water under inert atmospheres.
  • Characterization : Use UV-Vis spectroscopy to detect d-d transitions (e.g., λmax shifts for Cu(II) complexes) and X-ray crystallography to resolve coordination geometry (e.g., square planar vs. octahedral).
  • Stability Studies : Cyclic voltammetry (CV) evaluates redox behavior, while Job’s method determines stoichiometry (e.g., 1:1 or 1:2 ligand-metal ratios) .

Q. How can researchers resolve contradictions in reported toxicity or environmental persistence data for this compound?

  • Methodological Answer :

  • Systematic Literature Review : Use databases like SciFinder and PubMed with keywords "this compound toxicity," "environmental degradation," and "bioaccumulation." Prioritize peer-reviewed studies over non-indexed sources.
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to harmonize data from diverse models (in vitro vs. in vivo). For environmental studies, compare degradation half-lives under varying pH, UV exposure, or microbial activity .

Methodological Design Questions

Q. What experimental design considerations ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Standardized Protocols : Document solvent purity (e.g., HPLC-grade), reaction temperature (±1°C control), and catalyst activation steps (e.g., drying at 150°C for 2 hours).
  • Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., biphenyl for GC-MS).
  • Data Reporting : Specify batch-specific impurities (e.g., residual solvents via GC headspace analysis) and storage conditions (e.g., desiccated at 4°C) .

Q. How can computational modeling enhance the understanding of this compound’s supramolecular interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model π-π stacking interactions between nitro-aromatic systems in crystal lattices.
  • Docking Studies : Predict binding affinities with biological targets (e.g., kinase enzymes) using AutoDock Vina.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (C-H···O, nitro-O···H) from crystallographic data (CIF files) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under cited conditions (e.g., solvent polarity, temperature) while monitoring atmospheric moisture (use gloveboxes for hygroscopic samples).
  • Advanced Analytical Validation : Employ hyphenated techniques (e.g., LC-MS/MS) to detect degradation products.
  • Contextual Factors : Compare studies for differences in sample history (e.g., aging, storage duration) or measurement techniques (e.g., dynamic vs. static solubility assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.